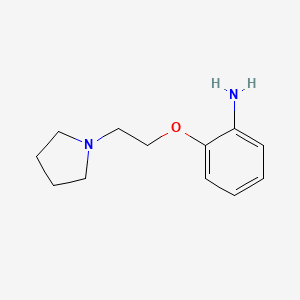

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine, also known as 2-PEP, is a novel compound that has been studied for its potential uses in scientific research. It has been used in a variety of applications, including in drug development, biochemistry, and pharmacology. 2-PEP is a derivative of the amino acid phenylalanine and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Cognitive Enhancement

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine and its derivatives have been studied extensively for their potential effects on cognitive enhancement. Research has shown that certain derivatives can significantly facilitate learning and memory in mice. For instance, ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were synthesized and found to enhance learning and memory facilitation in mice through various biological pathways. This suggests the compound's potential role in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2012).

Synthesis of Azacrown Ethers and Benzocryptands

The compound is also instrumental in the synthesis of macrocyclic compounds like azacrown ethers and benzocryptands. These macrocycles have numerous applications, including as ionophores in selective ion transport and as molecular recognition elements in supramolecular chemistry. The high-yield synthesis of these compounds using this compound derivatives underlines the versatility and utility of these compounds in advanced chemical synthesis (M. Oshchepkov et al., 2011).

Solar Cell Efficiency Enhancement

Notably, derivatives of this compound have been employed in the field of renewable energy, particularly in enhancing the performance of dye-sensitized solar cells (DSSCs). Specific derivatives have been synthesized and used as co-adsorbents to improve the absorption of solar cells in the low-wavelength region of the visible spectrum, thereby increasing the overall efficiency of the solar cells. This innovative application highlights the compound's potential in contributing to the development of more efficient renewable energy sources (Liguo Wei et al., 2015).

Future Directions

The future directions for research on “2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could lead to the development of new therapeutic agents or the discovery of new chemical reactions .

Mechanism of Action

Target of Action

A structurally similar compound, ®-pyridin-4-yl [4- (2-pyrrolidin-1-ylethoxy)phenyl]methanol, is known to interact with leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .

Pharmacokinetics

A structurally similar compound, ®-pyridin-4-yl [4- (2-pyrrolidin-1-ylethoxy)phenyl]methanol, is predicted to have high intestinal absorption and blood-brain barrier permeability . These properties could potentially influence the bioavailability of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine.

Biochemical Analysis

Biochemical Properties

2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are crucial for regulating cell survival and migration . These interactions are primarily through phosphorylation, which alters the activity of these kinases and subsequently affects downstream signaling pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in human non-small cell lung cancer cells by modulating mitochondrial-mediated pathways . Additionally, it inhibits cell migration by downregulating the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are essential for cancer cell motility .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes and altering gene expression. For example, it binds to ERK and JNK, leading to their phosphorylation and subsequent activation or inhibition . This modulation of kinase activity results in changes in cell proliferation, apoptosis, and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its pro-apoptotic and anti-migratory effects are sustained over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-proliferative and pro-apoptotic effects without causing toxicity . At higher doses, it may induce adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the activity of enzymes involved in the phosphorylation of kinases, which are critical for cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach target sites is essential for its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its function, as it ensures that the compound reaches its intended targets and exerts its effects efficiently .

properties

IUPAC Name |

2-(2-pyrrolidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDQVZMAYCEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424634 |

Source

|

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878733-59-6 |

Source

|

| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)